Rubidium sulfate (CAS: 7488-54-2) is a high-purity alkali metal salt fundamentally utilized as a specialized precursor in catalyst manufacturing, solid-state electrolyte synthesis, and advanced optics [1]. As a crystalline inorganic sulfate, it exhibits exceptional aqueous solubility and high thermal stability, transitioning from an orthorhombic to a hexagonal crystal structure only at elevated temperatures [2]. In industrial procurement, it is primarily selected over lighter alkali sulfates when a larger ionic radius, specific electronegativity, or distinct thermal expansion coefficient is required, and over rubidium halides when chloride-induced corrosion or catalyst poisoning must be strictly avoided [3].
Substituting rubidium sulfate with the more economical potassium sulfate (K2SO4) frequently fails due to drastic differences in solubility and ionic dimensions; K2SO4 is over four times less soluble in water at room temperature, severely limiting the maximum concentration of precursor solutions and complicating fractional crystallization processes [1]. Furthermore, in solid-state protonic conductors, potassium analogs require significantly higher operating temperatures to achieve the baseline conductivities inherent to rubidium complexes [2]. Conversely, attempting to substitute with rubidium chloride (RbCl) introduces halide ions into the matrix, which act as severe poisons in vanadium pentoxide (V2O5) oxidation catalysts and cause detrimental corrosive outgassing during high-temperature specialized glass melting [3].
In industrial separation and precursor formulation, rubidium sulfate demonstrates a massive solubility advantage over potassium sulfate, preventing premature precipitation during high-concentration synthesis[1].
| Evidence Dimension | Aqueous solubility limit at 20 °C |
| Target Compound Data | Rubidium sulfate (~48.1 g / 100 mL) |
| Comparator Or Baseline | Potassium sulfate (~11.1 g / 100 mL) |
| Quantified Difference | >4.3x higher maximum solubility concentration |
| Conditions | Standard aqueous solution at 1 atm, 20 °C |
Allows manufacturers to formulate highly concentrated rubidium doping solutions without premature precipitation, and enables efficient separation from potassium impurities.
When utilized to synthesize supramolecular solid acid complexes, rubidium sulfate derivatives achieve baseline protonic conductivities at room temperature that potassium analogs can only reach when heated significantly [1].
| Evidence Dimension | Temperature required to achieve ~3.3 × 10^-11 S/cm proton conductivity |
| Target Compound Data | Rubidium-based sulfate complex (Achieves target at ~25 °C / Room Temperature) |
| Comparator Or Baseline | Potassium-based sulfate complex (Requires heating to ~70 °C) |
| Quantified Difference | 45 °C reduction in thermal activation requirement |
| Conditions | Anhydrous electrochemical impedance spectroscopy (EIS) |
Drastically lowers the thermal operating requirements for solid-state proton conductors and fuel cell membranes derived from this precursor.
Thermal analysis reveals that rubidium sulfate retains its low-temperature orthorhombic phase up to approximately 922 K [1], whereas potassium sulfate undergoes its corresponding phase transition at a much lower 871 K [2].
| Evidence Dimension | Orthorhombic to hexagonal phase transition temperature (Tc) |
| Target Compound Data | Rubidium sulfate (~922 K) |
| Comparator Or Baseline | Potassium sulfate (~871 K) |
| Quantified Difference | ~51 K higher thermal stability limit for the low-temperature phase |
| Conditions | Atmospheric pressure thermal analysis |
Provides a significantly wider high-temperature operating window for solid-state devices and optical components before disruptive structural rearrangements occur.
For specialized optical applications, Rb2SO4 exhibits a highly specific isotropic point where birefringence reaches zero, a property not shared by standard alkali sulfate benchmarks at the same coordinates [1].
| Evidence Dimension | Temperature of birefringence zero-crossing (Δny = 0) at 500 nm |
| Target Compound Data | Rubidium sulfate (Exactly 85 K) |
| Comparator Or Baseline | Standard alkali sulfates (Lack this specific 85 K isotropic point) |
| Quantified Difference | Provides a highly specific optical nulling point at 85 K |
| Conditions | Cryogenic spectral-baric measurement at 500 nm wavelength |
Makes the crystal uniquely suited as an active element in precision low-temperature crystal-optical sensors.
Essential for formulating SO2 oxidation and maleic anhydride production catalysts where the specific K:Rb ratio optimizes the active melt phase, and where chloride precursors (like RbCl) would poison the catalyst[1].
The preferred precursor for synthesizing superprotonic solid acids (e.g., Rb3H(SO4)2) used in intermediate-temperature fuel cells, leveraging its superior low-temperature conductivity compared to potassium analogs [2].
Utilized in the industrial refining of rubidium from mixed ores, where its massive solubility advantage over potassium sulfate enables highly efficient fractional crystallization [3].
Procured for the growth of specialized single crystals used in low-temperature optical sensors, capitalizing on its unique 85 K isotropic birefringence point [4].
Irritant